molecular formula C5H2F2IN B1280868 2,4-Difluoro-3-iodopyridine CAS No. 837364-88-2

2,4-Difluoro-3-iodopyridine

Cat. No. B1280868
M. Wt: 240.98 g/mol
InChI Key: AYKASHJPLZSRDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluoro-3-iodopyridine and related compounds has been explored through various methods. One approach involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to produce 3-fluoropyridines . Another method includes the diiodination of trifluoropyridine to yield diiodo derivatives, which can then react with sodium azide to form triazidopyridines . Additionally, the synthesis of 2-chloro-3-iodopyridine from 2-chloro-3-pyridinamine through diazotization and iodination has been reported, with an 80% yield .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Difluoro-3-iodopyridine has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine was determined, revealing asymmetric units linked via halogen bonding and further consolidated by Ar–H···π interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of polyfluorinated pyridines, including those with iodine substituents, has been extensively studied. For example, 2,3,5,6-tetrafluoro-4-iodopyridine can be converted into organometallic compounds and undergoes various nucleophilic substitution reactions . The chlorination and iodine-catalyzed rearrangement of fluorinated 2-aminopyridines to form chloroimino-1-azacyclohexadienes have also been described . These reactions highlight the versatility of fluorinated pyridines in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-iodopyridine and related compounds are influenced by their fluorine and iodine substituents. The presence of these atoms can affect the electron distribution within the molecule, impacting its reactivity and interactions with other chemicals. For instance, the introduction of fluorine atoms can enhance the stability and lipophilicity of the compounds, which is beneficial in medicinal chemistry applications . The iodine substituent, on the other hand, can serve as a reactive site for further functionalization or as a handle for radioisotope labeling in radiopharmaceuticals .

Scientific Research Applications

2,4-Difluoro-3-iodopyridine is a chemical compound with the empirical formula C5H2F2IN . It’s a type of fluoropyridine, which are pyridine derivatives where one or more hydrogen atoms have been replaced by fluorine .

Fluoropyridines, including 2,4-Difluoro-3-iodopyridine, are used in a variety of scientific fields, particularly in chemical synthesis and pharmaceutical research . They are often used as building blocks in the synthesis of more complex molecules .

In terms of application, fluoropyridines can be used in the synthesis of fluorine-containing heterocycles , which are cyclic compounds with one or more fluorine atoms . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Fluoropyridines are also used in the development of fluorinated medicinal and agrochemical candidates . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety And Hazards

2,4-Difluoro-3-iodopyridine is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2,4-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKASHJPLZSRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479260
Record name 2,4-DIFLUORO-3-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-iodopyridine

CAS RN

837364-88-2
Record name 2,4-DIFLUORO-3-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
M Schlosser, T Rausis, C Bobbio - Organic Letters, 2005 - ACS Publications
2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution preferentially if not exclusively at the 4-position. However, after the introduction of a …
Number of citations: 39 pubs.acs.org
O Epstein, MC Bryan, AC Cheng… - Journal of medicinal …, 2014 - ACS Publications
The optimization of a series of aminooxazoline xanthene inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is described. An early lead compound showed robust …
Number of citations: 35 pubs.acs.org

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